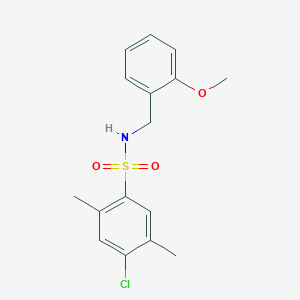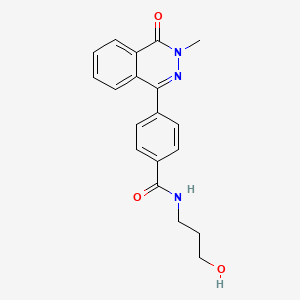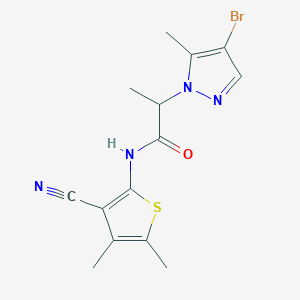![molecular formula C14H15N3O3 B4582139 3-{[(2-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582139.png)
3-{[(2-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to the one of interest, often involves condensation reactions between pyrazole-5-amine derivatives and activated carbonyl groups. Ghaedi et al. (2015) demonstrated a facile and efficient synthesis method for creating novel pyrazole derivatives through such condensation processes in good to excellent yields, providing a foundation for the synthesis of complex pyrazole compounds (Ghaedi et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction methods. For example, Minga (2005) synthesized a related pyrazole derivative and determined its crystal structure, highlighting the utility of such techniques in understanding the 3D molecular arrangement of these compounds (Minga, 2005).
Chemical Reactions and Properties
Pyrazole derivatives are known for their fungicidal and plant growth regulation activities, as indicated by preliminary bioassays. This suggests a potential for various chemical reactions leading to bioactive molecules (Minga, 2005).
科学的研究の応用
Synthesis and Characterization
The synthesis of novel pyrazole derivatives, such as pyrazolo[3,4-b]pyridines, from condensation of pyrazole-5-amine derivatives and activated carbonyl groups demonstrates the compound's role in generating new N-fused heterocycle products. This process highlights its potential for facilitating the preparation of diverse heterocyclic compounds in scientific research applications (Ghaedi et al., 2015).
Functionalization Reactions
Research into the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols expands our understanding of how such derivatives can be synthesized and utilized in chemical studies, providing insights into the structure and potential applications of these compounds (Yıldırım & Kandemirli, 2006).
Antiglaucoma Activity
The synthesis of pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide and their evaluation for antiglaucoma activity highlight potential therapeutic applications. These derivatives were found to be potent inhibitors of carbonic anhydrase isoenzymes, suggesting the utility of such compounds in medical research focused on eye health (Kasımoğulları et al., 2010).
Coordination Polymers
The use of 3-methyl-1H-pyrazole-4-carboxylic acid derivatives in the synthesis of d10 metal coordination polymers showcases the compound's application in creating diverse molecular structures with potential applications in materials science. These polymers exhibit unique thermal and luminescence properties, further underscoring the versatility of pyrazole derivatives in scientific research (Cheng et al., 2017).
Auxin Activities
Investigations into the synthesis and auxin activities of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia demonstrate the compound's potential in agricultural research, particularly in the study of plant growth regulators. Although the auxin activities of the synthesized compounds were not high, this research contributes to the understanding of chemical interactions in plant biology (Yue et al., 2010).
特性
IUPAC Name |
3-[(2-ethylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-9-6-4-5-7-11(9)15-13(18)12-10(14(19)20)8-17(2)16-12/h4-8H,3H2,1-2H3,(H,15,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCFHODMXKUAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Ethylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4582093.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)

![N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B4582123.png)
![N-propyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4582124.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4582132.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4582133.png)

![2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4582148.png)
![methyl 2-methyl-3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4582157.png)